![molecular formula C24H18O6 B14350027 3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) CAS No. 96129-22-5](/img/structure/B14350027.png)
3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) typically involves the reaction of naphthalene-2-carboxylic acid derivatives with ethane-1,2-diol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.
化学反応の分析
Types of Reactions
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic compounds.
科学的研究の応用
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3’-[Ethylenedioxy]dipropanoic acid: Similar structure with propanoic acid groups instead of naphthalene rings.
Diethylene glycol di(3-aminopropyl) ether: Contains similar ether linkages but with amine groups and different aromatic structures.
Uniqueness
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is unique due to its combination of naphthalene rings and ether linkages, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
特性
CAS番号 |
96129-22-5 |
|---|---|
分子式 |
C24H18O6 |
分子量 |
402.4 g/mol |
IUPAC名 |
3-[2-(3-carboxynaphthalen-2-yl)oxyethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H18O6/c25-23(26)19-11-15-5-1-3-7-17(15)13-21(19)29-9-10-30-22-14-18-8-4-2-6-16(18)12-20(22)24(27)28/h1-8,11-14H,9-10H2,(H,25,26)(H,27,28) |
InChIキー |
CTGAVMHCYIJXNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCCOC3=CC4=CC=CC=C4C=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



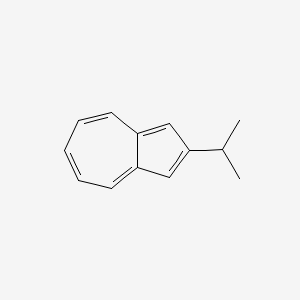
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
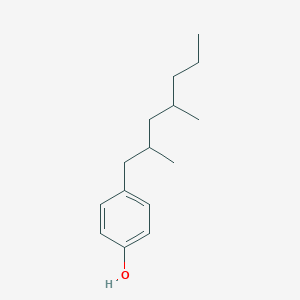
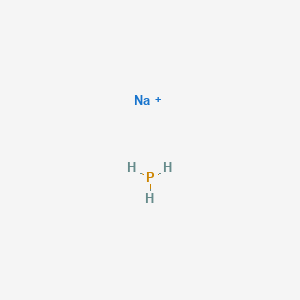
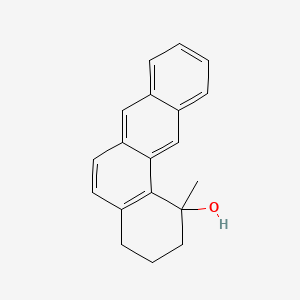
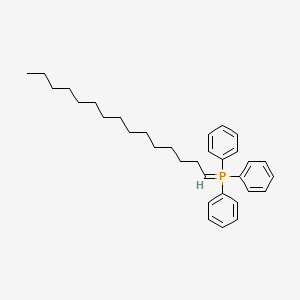
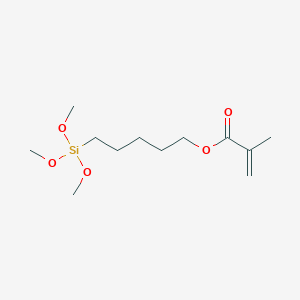
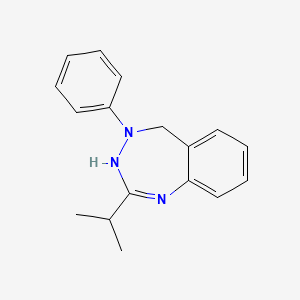
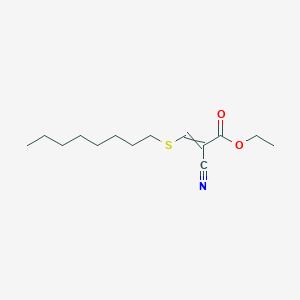
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)

